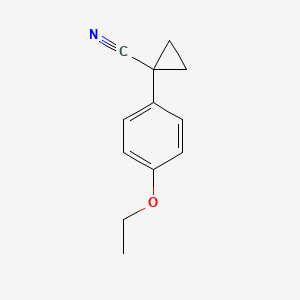

1-(4-Ethoxyphenyl)cyclopropanecarbonitrile

Description

1-(4-Ethoxyphenyl)cyclopropanecarbonitrile is a nitrile-containing cyclopropane derivative characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position. The cyclopropane ring fused to the nitrile group introduces significant steric strain, which can influence its reactivity and physical properties. This compound is structurally related to several analogs in the aryl cyclopropanecarbonitrile family, which are explored in medicinal chemistry and materials science due to their unique electronic and steric profiles .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-14-11-5-3-10(4-6-11)12(9-13)7-8-12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVYVLKSIXNOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-ethoxybenzyl chloride with sodium cyanide to form 4-ethoxyphenylacetonitrile, followed by cyclopropanation using a suitable reagent such as diiodomethane and zinc-copper couple under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzamide.

Reduction: Formation of 1-(4-ethoxyphenyl)cyclopropanamine.

Substitution: Formation of various substituted cyclopropanecarbonitriles depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)cyclopropanecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclopropane ring adds strain to the molecule, which can influence its reactivity and interaction with other compounds .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring significantly alter the compound’s physicochemical and biological behavior:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -F) improve thermal stability and resistance to oxidation, making them suitable for high-temperature applications .

Ring Size Variations: Cyclopropane vs. Cyclopentane

Replacing the cyclopropane ring with larger rings (e.g., cyclopentane) reduces steric strain but alters molecular geometry and reactivity:

Key Observations :

- Cyclopropane derivatives exhibit higher reactivity due to ring strain, favoring ring-opening reactions in synthetic pathways .

- Cyclopentane/cyclobutane analogs offer greater conformational flexibility, which may improve solubility and bioavailability in drug design .

Positional Isomerism

The position of substituents (para vs. meta) influences molecular interactions:

Key Observations :

Biological Activity

1-(4-Ethoxyphenyl)cyclopropanecarbonitrile, with the chemical formula and CAS number 74205-06-4, is a compound that has garnered interest due to its potential biological activities. This article aims to delve into its pharmacological properties, mechanisms of action, and relevant case studies.

This compound features a cyclopropane ring attached to a phenyl group with an ethoxy substituent. Its structure can be represented as follows:

This compound is synthesized through various methods, often involving cyclopropanation reactions that yield significant biological activity.

Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study highlighted its efficacy in inhibiting cell proliferation in vitro, suggesting its potential as an anticancer agent. The mechanism is believed to involve the disruption of cellular processes critical for cancer cell survival, although the precise pathways remain to be fully elucidated.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The cyanide group can act as an electrophile, potentially forming adducts with nucleophilic sites on biomolecules. This interaction might lead to the inhibition of key enzymes involved in metabolic pathways essential for tumor growth and survival.

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various cyclopropane derivatives, this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM for MCF-7 cells.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells via the intrinsic pathway, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Comparative Studies

A comparative analysis was conducted against structurally similar compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Apoptosis induction via intrinsic pathway |

| 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | 20 | Cell cycle arrest |

| 1-(4-Chlorophenyl)cyclopropanecarbonitrile | 25 | Inhibition of DNA synthesis |

This table illustrates that while all compounds exhibit cytotoxicity, this compound demonstrates superior efficacy compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.